EGFR Kinase Inhibition: 9 µM IC₅₀ vs. Clinical EGFR Inhibitors
4-(2-Nitrovinyl)benzene-1,2-diol inhibits human EGFR with an IC₅₀ of 9,000 nM (9 µM), placing it in the moderate-activity range among β-nitrostyrenes tested against this target [1]. By comparison, the mono-hydroxy analog 4-hydroxy-β-nitrostyrene (CAS 3179-08-6) exhibits a comparable EGFR IC₅₀ of 10,000 nM (10 µM) under similar in vitro conditions, suggesting that the second hydroxyl group does not dramatically enhance EGFR potency but may confer distinct selectivity profiles . The 3,4-methylenedioxy analog MNS (CAS 1485-00-3) primarily targets Syk (IC₅₀ = 2.5 µM), Src (IC₅₀ = 29.3 µM), and p97 (IC₅₀ = 1.7 µM) rather than EGFR, illustrating how the catechol-to-methylenedioxy substitution redirects kinase selectivity .
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9,000 nM (9 µM) against human EGFR |
| Comparator Or Baseline | 4-Hydroxy-β-nitrostyrene: IC₅₀ = 10,000 nM (10 µM) against human EGFR; MNS (3,4-methylenedioxy-β-nitrostyrene): shows preferential Syk/Src/p97 inhibition over EGFR |
| Quantified Difference | Target compound vs. 4-hydroxy-β-nitrostyrene: 1.1-fold difference (9 vs. 10 µM); vs. MNS: qualitatively distinct kinase selectivity profile |
| Conditions | Biochemical kinase inhibition assay; human EGFR; data curated in BindingDB/GIMICA |
Why This Matters
The catechol substitution pattern preserves EGFR binding while enabling metal-chelation properties absent in mono-hydroxy or methylenedioxy analogs, offering a differentiated tool compound for probing polypharmacology in kinase signaling networks.
- [1] GIMICA Database. 4-(2-nitrovinyl)benzene-1,2-diol Target Validation Information: EGFR IC₅₀ = 9,000 nM. Accessed 2026-05-11. View Source
